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Compound of Interest

Compound Name: DNA gyrase B-IN-1

Cat. No.: B12419726

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution of DNA
gyrase activity, a critical step in the screening and development of novel antibacterial agents.
DNA gyrase, a type Il topoisomerase, is an essential enzyme in bacteria responsible for
introducing negative supercoils into DNA, a process vital for DNA replication and transcription.
Its absence in eukaryotes makes it an attractive target for antimicrobial drugs.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new
drugs with novel mechanisms of action. DNA gyrase represents a well-validated target for such
endeavors. The functional enzyme is a heterotetramer composed of two GyrA and two GyrB
subunits (A2B2). The GyrA subunit is responsible for DNA breakage and reunion, while the
GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[1][2] For in
vitro inhibitor screening, it is often necessary to purify the individual subunits and reconstitute
the active enzyme complex. This approach allows for a controlled system to study the
enzyme's activity and the effect of potential inhibitors on its function.

This guide outlines the procedures for the separate purification of E. coli DNA gyrase A (GyrA)
and B (GyrB) subunits, the reconstitution of the active holoenzyme, and the subsequent use of
this reconstituted enzyme in various assays for inhibitor screening. These assays include the
classic DNA supercoiling assay, the relaxation assay, and the cleavage assay, which is
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particularly useful for identifying gyrase poisons. Furthermore, protocols for high-throughput
screening (HTS) are provided to facilitate the rapid screening of large compound libraries.

Data Presentation

Table 1: Reagents and Buffer Compositions for DNA
Gyrase Assays
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Reagent/Buffer

Component

Concentration Purpose

Gyrase Assay Buffer
(5X)

Tris-HCI (pH 7.5)

175 mM Buffering agent

KCI

120 mM

Salt concentration for
optimal enzyme

activity

MgCl2

20 mM

Essential cofactor for
ATP hydrolysis and
DNA cleavage

Dithiothreitol (DTT)

10 mM

Reducing agent to
maintain protein

integrity

Spermidine

9 mM

Polycation that
stimulates gyrase

activity

ATP

5mM

Energy source for the

supercoiling reaction

Glycerol

32.5% (w/v)

Stabilizer for the

enzyme

Bovine Serum
Albumin (BSA)

0.5 mg/mL

Prevents non-specific
binding and stabilizes

the enzyme

Dilution Buffer

Tris-HCI (pH 7.5)

Buffering agent for
50 mM o
enzyme dilution

Salt concentration for

KCI 100 mM .
enzyme stability

DTT 2mM Reducing agent
Chelating agent to

EDTA 1mM prevent nuclease

activity during storage
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Glycerol 50% (w/v)

Cryoprotectant for

long-term storage

Cleavage Assay

Tris-HCI (pH 7.9) 200 mM Buffering agent
Buffer (5X)
NaCl 250 mM Salt concentration
MgCl2 25 mM Cofactor
Glycerol 12.5% (viv) Stabilizer

_ Denatures the

Stop Buffer/Loading

Sarkosyl 5% (w/v) enzyme and stops the

Dye (5X)

reaction

Bromophenol Blue 0.125% (w/v)

Tracking dye for gel

electrophoresis

Glycerol 25% (vIv)

Increases sample

density for gel loading

Table 2: Typical Reaction Conditions for DNA Gyrase

Assays

Enzyme Substrate . Incubation
. . Incubation
Assay Type Concentrati  Substrate Concentrati Ti Temperatur
ime
on on e
1-5nM Relaxed
DNA _ 0.3-0.5 pg 30-60
- reconstituted pBR322 ) ] 37°C
Supercoiling _ per reaction minutes
gyrase plasmid DNA
1-5nM Supercoiled
DNA ] 0.5 ug per 30-60
) reconstituted pBR322 ) ) 37°C
Relaxation _ reaction minutes
gyrase plasmid DNA
8-16 nM Supercoiled
DNA ) 0.5 pg per 25-60
reconstituted pBR322 ) ) 30-37°C
Cleavage _ reaction minutes
gyrase plasmid DNA
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Table 3: ICso Values of Known DNA Gyrase Inhibitors
against E. coli DNA Gyrase

Inhibitor Class  Inhibitor Target Subunit  1Cso (nM) Assay Type
. . . DNA
Quinolone Ciprofloxacin GyrA 70 - 160 N
Supercaoiling
o DNA
Nalidixic Acid GyrA >30,000 N
Supercoiling
o DNA
Oxolinic Acid GyrA >30,000 »
Supercoiling
DNA
Aminocoumarin Novobiocin GyrB 3-26 N
Supercoiling
) Gyramide Analog DNA
Gyramide GyrA/GyrB 47 £ 19 -
3 Supercoiling
Gyramide Analog DNA
GyrA/GyrB 170 £ 48 -
4 Supercoiling
Gyramide Analog DNA
GyrA/GyrB 52+9.2 N
S Supercoiling

Experimental Protocols
Purification of E. coli DNA Gyrase A (GyrA) and B (GyrB)
Subunits

The individual subunits of DNA gyrase, GyrA and GyrB, can be overexpressed in E. coli and
purified to homogeneity.[3] The purification protocols generally involve cell lysis, followed by a
series of chromatography steps.

Materials:

o E. coli strains overexpressing GyrA or GyrB
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e Lysis buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM KCI, 1 mM EDTA, 10% glycerol, 1 mM
DTT, protease inhibitors)

o Chromatography resins (e.g., Heparin-Sepharose, Q-Sepharose, Superdex 200)
o SDS-PAGE analysis reagents

Protocol:

Grow E. coli cultures overexpressing either GyrA or GyrB to mid-log phase and induce
protein expression (e.g., with IPTG).

o Harvest cells by centrifugation and resuspend in lysis buffer.

e Lyse the cells by sonication or high-pressure homogenization.

o Clarify the lysate by ultracentrifugation.

o Apply the supernatant to a Heparin-Sepharose column and elute with a linear KCI gradient.

e Pool the fractions containing the target protein (GyrA or GyrB) and apply to a Q-Sepharose
column for further purification.

o Elute the protein with a linear KCI gradient.

e As a final polishing step, perform size-exclusion chromatography using a Superdex 200
column.

e Analyze the purity of the fractions by SDS-PAGE.

» Pool the pure fractions, concentrate the protein, and store in dilution buffer at -80°C.

Reconstitution of Active DNA Gyrase Holoenzyme

The active A2B2 heterotetramer is reconstituted by mixing the purified GyrA and GyrB subunits.

[4115]

Protocol:
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o Thaw the purified GyrA and GyrB subunits on ice.

e Mix the subunits in a molar ratio of GyrA to GyrB that is empirically determined for optimal
activity, often a 1:1 ratio of the dimeric forms (Az:B2).[6]

¢ Incubate the mixture on ice for 30 minutes to allow for the formation of the active
holoenzyme.

e The reconstituted enzyme is now ready for use in activity assays.

Mandatory Visualization

GyrA Purification

Overexpression of GyrA Chromatography
in E. coli > Celllysis (Heparin, Q-Sepharose, Size Exclusion) Purified GyrA Subunit

GyrB Puriication

Overexpression of GyrB Chromatography L S ——
in E. coli > Celllysis (Heparin, Q-Sepharose, Size Exclusion) g

Reconstitution
(Mix GyrA and GyrB)

Active DNA Gyrase
(A2B2 Holoenzyme)

Click to download full resolution via product page

Caption: Workflow for DNA gyrase reconstitution.

DNA Supercoiling Assay

This is the standard assay to measure the catalytic activity of DNA gyrase. The enzyme
introduces negative supercoils into a relaxed circular DNA substrate, and the resulting
topoisomers are resolved by agarose gel electrophoresis.

Materials:
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o Reconstituted DNA gyrase

* Relaxed pBR322 plasmid DNA

o Gyrase Assay Buffer (5X)

o Stop Buffer/Loading Dye (5X)

o Agarose gel (1%) in TBE or TAE buffer

e Ethidium bromide or other DNA stain

o Gel documentation system

Protocol:

e Set up the reaction mixture on ice in a final volume of 20-30 pL. Per reaction:

o

4-6 UL 5X Gyrase Assay Buffer

[¢]

0.5 pg relaxed pBR322 DNA

[¢]

Test compound or DMSO (for control)

Nuclease-free water to the final volume

[e]

e Add 1-5 nM of reconstituted DNA gyrase to initiate the reaction.

e |ncubate at 37°C for 30-60 minutes.

o Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.

e Load the samples onto a 1% agarose gel.

e Run the gel at a low voltage (e.g., 2-4 V/cm) for several hours to resolve the topoisomers.

 Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will
migrate faster than the relaxed DNA.
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DNA Relaxation Assay

This assay measures the ability of DNA gyrase to relax supercoiled DNA in the absence of ATP.
Protocol: The protocol is similar to the DNA supercoiling assay, with the following modifications:
e Use supercoiled pBR322 DNA as the substrate.

o Omit ATP from the Gyrase Assay Buffer.

o The relaxed DNA product will migrate slower than the supercoiled substrate on an agarose
gel.

DNA Cleavage Assay

This assay is used to identify gyrase poisons, which are inhibitors that stabilize the transient
covalent complex between gyrase and DNA, leading to double-strand breaks.[7][8]

Materials:

o Reconstituted DNA gyrase

e Supercoiled pBR322 plasmid DNA
o Cleavage Assay Buffer (5X)

e SDS (10% solution)

e Proteinase K (10 mg/mL)

» Stop Buffer/Loading Dye (5X)

o Agarose gel (1%)

Protocol:

o Set up the reaction mixture as in the supercoiling assay, using the Cleavage Assay Buffer
(which typically lacks ATP for quinolone screening).
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e Add the test compound.
e Add 8-16 nM of reconstituted DNA gyrase.
e Incubate at 30-37°C for 25-60 minutes.

» Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of
0.2-1%.

e Add proteinase K to a final concentration of 50 ug/mL and incubate at 37°C for 30 minutes to
digest the protein.

o Add Stop Buffer/Loading Dye and analyze the products on a 1% agarose gel. The formation
of linear DNA indicates a cleavage-stabilizing compound.

High-Throughput Screening (HTS) Assays

For screening large compound libraries, gel-based assays are not practical. Several HTS-
compatible methods have been developed.

Fluorescence-Based Supercoiling Assay

This assay utilizes the differential fluorescence of a DNA-intercalating dye when bound to
relaxed versus supercoiled DNA.[2]

Protocol:
o Perform the DNA supercoiling assay in a 96- or 384-well plate format.

 After the incubation period, add a DNA intercalating dye (e.g., a proprietary dye that shows
enhanced fluorescence with supercoiled DNA).

o Measure the fluorescence intensity using a plate reader. A higher fluorescence signal
corresponds to greater supercoiling activity.

e Inhibitors will result in a lower fluorescence signal.

Mandatory Visualization
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Caption: High-throughput screening workflow.
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Data Analysis

For inhibitor screening, the percentage of inhibition is calculated relative to a no-inhibitor
control. The ICso value, which is the concentration of an inhibitor that reduces the enzyme
activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting

e No or low gyrase activity:

[¢]

Verify the purity and concentration of GyrA and GyrB subunits.

o

Optimize the reconstitution ratio of GyrA to GyrB.

Ensure the assay buffer components are at the correct concentrations, especially ATP and
MgClz.

o

o

Check for nuclease contamination in the enzyme preparation or reagents.
e High background in HTS assays:
o Test for compound interference with the detection method (e.g., autofluorescence).

o Optimize the concentrations of enzyme and substrate to maximize the signal-to-

background ratio.
* Inconsistent results:
o Ensure thorough mixing of reagents.
o Use freshly prepared buffers and ATP solutions.
o Maintain consistent incubation times and temperatures.

By following these detailed protocols and application notes, researchers can effectively
reconstitute DNA gyrase activity and perform robust inhibitor screening assays to identify and

characterize novel antibacterial compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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